Prodan-d6
Description
Contextual Background of Environment-Sensitive Fluorophores
Environment-sensitive fluorophores, also known as solvatochromic dyes, are a class of fluorescent molecules whose spectral properties (such as emission or excitation wavelength, fluorescence intensity, and lifetime) change in response to alterations in their surrounding environment, particularly polarity. researchgate.netmdpi.comresearchgate.net This sensitivity arises from changes in the dipole moment of the fluorophore upon excitation. wikipedia.orgescholarship.org In polar environments, solvent molecules can reorient around the excited state dipole, leading to a redshift in the emission spectrum, a phenomenon known as dipolar relaxation. escholarship.orgcore.ac.uk
These probes are invaluable for studying heterogeneous biological systems like cell membranes, proteins, and nucleic acids, where different regions exhibit varying degrees of polarity and dynamics. researchgate.netwikipedia.orgescholarship.orgcore.ac.uknih.gov By strategically placing an environment-sensitive fluorophore within a biological structure, researchers can gain insights into local environmental properties and their changes during biological processes. mdpi.comresearchgate.netacs.org
Evolution of Prodan as a Solvatochromic Fluorescent Probe in Academic Research
Prodan (6-propionyl-2-(dimethylamino)naphthalene) was introduced as a fluorescent membrane probe by Weber and Farris in 1979. wikipedia.orgnih.gov Its structure, featuring an electron-donating dimethylamino group and an electron-withdrawing propionyl group on a naphthalene (B1677914) core, makes it a push-pull dye with a large excited-state dipole moment. wikipedia.org This characteristic underlies its high sensitivity to the polarity of its environment, including solvents and cell membranes. wikipedia.orgnih.gov
Prodan's fluorescence emission maximum shifts significantly to lower energy (redshift) as the solvent polarity increases. researchgate.netescholarship.orgnih.govnih.gov This solvatochromic behavior is attributed to intramolecular charge transfer (ICT) upon excitation, followed by solvent relaxation around the more polar excited state. nih.gov While the exact nature of the excited states and the contribution of twisted intramolecular charge transfer (TICT) have been debated, Prodan's sensitivity to polarity is well-established and widely exploited. researchgate.netnih.govnih.gov
Prodan has been extensively used in academic research to study various aspects of biological systems, including:
Membrane fluidity and phase transitions. researchgate.netescholarship.orgcore.ac.uk
Lipid organization and dynamics in cellular membranes. wikipedia.orgnih.gov
Drug-phospholipid complex formation. cenmed.com
Protein folding and protein-protein interactions. nih.gov
Mapping membrane structure changes. wikipedia.org
Its utility has led to the development of several derivatives, such as the more lipophilic Laurdan and the thiol-reactive Acrylodan and Badan, to target specific biological compartments or functionalities. wikipedia.orgnih.gov
Rationale for Deuterium (B1214612) Labeling (Prodan-d6) in Mechanistic and Biophysical Studies
Deuterium labeling involves replacing hydrogen atoms with their heavier isotope, deuterium (²H or D). This substitution can influence the photophysical properties of fluorescent dyes, particularly fluorescence lifetime and quantum yield. nih.govsemanticscholar.orgrsc.orgnih.gov The rationale for creating this compound, where the six hydrogen atoms of the two methyl groups on the amino group are replaced by deuterium, lies in the potential to enhance its performance and provide unique insights in mechanistic and biophysical studies.
One key reason for deuterium labeling is the reduction of non-radiative decay pathways, specifically those involving vibrations of C-H bonds. C-D bonds have lower vibrational frequencies than C-H bonds. This can lead to a decrease in the efficiency of internal conversion and vibrational relaxation, which are non-radiative processes that compete with fluorescence. nih.govrsc.org By reducing these quenching pathways, deuteration can potentially increase the fluorescence quantum yield and fluorescence lifetime of the probe. nih.govrsc.orgnih.gov
Increased fluorescence lifetime can be particularly advantageous in time-resolved fluorescence techniques, such as Fluorescence Lifetime Imaging Microscopy (FLIM). A longer lifetime can lead to improved signal-to-noise ratio and allow for more accurate measurements of molecular dynamics and interactions. semanticscholar.orgnih.gov For environment-sensitive probes like Prodan, alterations in fluorescence lifetime are also sensitive to the local environment, providing complementary information to spectral shifts.
Furthermore, deuterium labeling can be valuable in studies involving nuclear magnetic resonance (NMR) spectroscopy, especially when investigating the interaction of the probe with biological molecules like proteins or membranes. nih.govresearchgate.netuzh.ch Deuteration can simplify NMR spectra by reducing the number of proton signals and minimizing spin-spin coupling, facilitating the assignment of signals and the determination of molecular structure and dynamics. nih.govresearchgate.net While direct NMR studies of this compound itself might be less common than its use as a fluorescent probe, the principle of using deuteration to simplify spectra and study interactions is relevant in the broader context of biophysical investigations.
Properties
CAS No. |
1794759-31-1 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
233.344 |
IUPAC Name |
1-[6-[bis(trideuteriomethyl)amino]naphthalen-2-yl]propan-1-one |
InChI |
InChI=1S/C15H17NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h5-10H,4H2,1-3H3/i2D3,3D3 |
InChI Key |
MPPQGYCZBNURDG-XERRXZQWSA-N |
SMILES |
CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C |
Synonyms |
1-[6-(Dimethylamino-d6)-2-naphthalenyl]-1-propanone; 2-Propionyl-6-(dimethyl-d6)-_x000B_aminonaphthalene; 6-Propionyl-2-(N,N-dimethylamino-d6)naphthalene; 6-Propionyl-2-(dimethylamino-d6)naphthalene; 6-Propanoyl-2-(N,N-dimethylamino-_x000B_d6)naphthalene; Prodan |
Origin of Product |
United States |
Synthetic Methodologies for Prodan D6 and Its Derivatives
General Synthetic Routes to Naphthalene-Based Fluorophores
Naphthalene-based fluorophores like Prodan are generally synthesized through various chemical transformations involving naphthalene (B1677914) precursors. Common strategies involve the introduction of electron-donating groups, such as amino groups, and electron-withdrawing groups, such as carbonyl groups, at specific positions on the naphthalene ring system to create a push-pull electron system responsible for their fluorescent properties. wikipedia.org Examples of reactions used in the synthesis of naphthalene derivatives include Friedel-Crafts acylation to introduce acyl groups, and amination reactions to incorporate amino functionalities. ddtjournal.com More complex routes might involve multi-step syntheses, potentially utilizing reactions like the Diels-Alder reaction to construct the naphthalene core or palladium-catalyzed cross-coupling reactions to append substituents. nih.govacs.orgthieme-connect.com
Research has explored the synthesis of various naphthalene-containing solvatochromic fluorophores using methods such as microwave-assisted dehydrogenative Diels-Alder reactions followed by palladium-catalyzed cross-coupling to install amine groups. nih.govacs.orgthieme-connect.com These approaches highlight the versatility of synthetic organic chemistry in tailoring the structure and properties of naphthalene fluorophores.
Specific Approaches for Deuterium (B1214612) Incorporation into Prodan-d6
The synthesis of this compound specifically involves the incorporation of six deuterium atoms into the Prodan molecule. While the precise positions of deuteration in "this compound" need to be specified for a definitive synthetic route, common strategies for deuterium labeling include:
Hydrogen-Deuterium Exchange Reactions: This involves exposing the protonated compound to a deuterium source, such as heavy water (D₂O), in the presence of a catalyst. Palladium catalysts, often supported on carbon (Pd/C), are commonly used for H-D exchange reactions. mdpi.comnih.gov The selectivity of deuteration can depend on the catalyst, solvent, temperature, and the specific functional groups and positions within the molecule. mdpi.comnih.gov For Prodan, which contains methyl groups on the amino functionality and a propionyl group, potential sites for deuterium exchange include the methyl hydrogens, the methylene (B1212753) hydrogens of the propionyl group, and potentially some aromatic hydrogens under specific conditions.
Synthesis using Deuterated Precursors: An alternative approach is to synthesize this compound from starting materials that are already deuterated at the desired positions. This requires access to specifically labeled deuterated reagents or building blocks, which can be synthesized through various methods, including catalytic deuteration of unsaturated compounds or reduction of carbonyl groups with deuterated reducing agents. tandfonline.com
The specific synthesis of this compound would likely involve adapting known synthetic routes for Prodan, substituting protonated reagents or solvents with their deuterated counterparts at the steps corresponding to the positions where deuterium is to be incorporated. For instance, if the methyl groups of the dimethylamino function are deuterated (leading to -N(CD₃)₂), this would require using deuterated methylamine (B109427) or a similar deuterated building block during the synthesis of the dimethylamino moiety. If the propionyl group is deuterated (e.g., -CO-CD₂-CD₃ or -CO-CH₂-CD₃), this would involve using a deuterated propionic acid derivative or a deuterated acylating agent.
Detailed research findings specifically on the synthesis of this compound are less commonly found in general literature searches compared to studies on Prodan itself or other deuterated compounds. However, the principles of deuterium labeling established for other molecules, including other fluorophores, are applicable. For example, studies on deuterated rhodamines have shown that incorporating deuterium into alkylamino auxochromes can improve fluorescence quantum yield and photostability. acs.orgrsc.org This suggests that deuteration in this compound could similarly influence its photophysical properties.
Synthesis of this compound Analogues for Tailored Research Applications
Prodan analogues and derivatives are synthesized to modify their spectroscopic properties, targeting capabilities, or reactivity for specific research applications. This compound analogues would combine the features of deuterium labeling with structural modifications.
Derivatization Strategies for Enhanced Specificity
Derivatization of Prodan and its analogues aims to introduce functional groups that can enhance their specificity for particular biological targets or environments. This can involve modifying the naphthalene core, the dimethylamino group, or the propionyl group. Examples of derivatization strategies include:
Introduction of reactive groups: Adding functional groups like maleimides, activated esters, or amines allows the fluorophore to be covalently attached to specific sites on biomolecules like proteins or nucleic acids. pharmaxchange.info For instance, thiol-reactive Prodan derivatives like Acrylodan (6-acryloyl-2-(dimethylamino)naphthalene) and Badan (6-bromoacetyl-2-(dimethylamino)naphthalene) have been developed. wikipedia.orgnih.gov
Modification of the acyl group: Altering the acyl chain length or introducing other functionalities can influence the probe's interaction with lipid membranes or hydrophobic pockets in proteins. Laurdan, a lauric acid derivative of Prodan, is a well-known example used for studying membrane dynamics. wikipedia.org
Incorporation into more complex structures: Prodan can be incorporated into more elaborate molecular architectures, such as fluorescent nucleosides for studying DNA structure and dynamics. nih.govresearchgate.netacs.org
For this compound analogues, these derivatization strategies would be applied to the deuterated scaffold, potentially leading to probes with improved photostability or altered interactions due to the deuterium kinetic isotope effect, in addition to the tailored specificity provided by the introduced functional groups.
Linker Chemistry for Conjugation to Biomolecules
Covalent conjugation of this compound or its analogues to biomolecules is crucial for using them as fluorescent labels or probes in biological systems. This requires appropriate linker chemistry that allows efficient and specific attachment while minimizing perturbation of the biomolecule's function and the fluorophore's photophysical properties. Common linker chemistries include:
Amide bond formation: Reaction between an activated carboxylic acid (on the fluorophore or linker) and an amine (on the biomolecule or linker), or vice versa.
Thiol-ene or maleimide (B117702) chemistry: Reaction with cysteine residues in proteins. wikipedia.org
Click chemistry: Bioorthogonal reactions like the copper(I)-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition, which are highly specific and can be performed under mild conditions.
NHS ester chemistry: Reaction of N-hydroxysuccinimide esters with primary amines.
The choice of linker and conjugation strategy depends on the specific functional groups available on the this compound analogue and the biomolecule, as well as the desired location of the label and the experimental conditions. Research on conjugating Prodan to DNA, for example, has involved attaching the fluorophore to modified nucleosides, which are then incorporated into DNA strands. nih.govresearchgate.netacs.org Similarly, Prodan analogues have been used to label peptides. pharmaxchange.infonih.gov Applying these principles to this compound would enable the creation of deuterated, bioconjugated probes for various biological investigations.
Advanced Spectroscopic Characterization of Prodan D6
Steady-State Fluorescence Spectroscopy of Prodan-d6
Steady-state fluorescence spectroscopy is a powerful tool for investigating the electronic structure and environmental sensitivity of fluorescent molecules like this compound. By examining the absorption and emission spectra, researchers can gain insights into how the molecule interacts with its surroundings in its ground and excited states.
Solvatochromic Shifts and Environmental Polarity Response Mechanisms
Prodan and its derivatives, including this compound, are known for their pronounced solvatochromic properties, meaning their absorption and emission spectra shift in response to changes in solvent polarity societechimiquedefrance.frnih.gov. This behavior is attributed to the molecule's push-pull electronic structure, which involves an intramolecular charge transfer (ICT) from the electron-donating dimethylamino group to the electron-accepting carbonyl group upon excitation societechimiquedefrance.fr. This ICT leads to a significant increase in the dipole moment in the excited state compared to the ground state societechimiquedefrance.frnih.govresearchgate.netconicet.gov.ar.
In polar solvents, the excited state is stabilized by dipole-dipole interactions and hydrogen bonding with the solvent molecules societechimiquedefrance.fr. This stabilization lowers the energy of the excited state, resulting in a red shift (to longer wavelengths) of the fluorescence emission spectrum as solvent polarity increases societechimiquedefrance.frnih.govnih.gov. Conversely, in less polar environments, the excited state is less stabilized, leading to higher emission energies and blue-shifted fluorescence. The magnitude of the solvatochromic shift can be correlated with empirical solvent polarity scales, such as the E(T30) parameter nih.gov.
Studies on Prodan in homogeneous media have shown that the absorption band is sensitive to the polarity-polarizability (π*) and hydrogen bond donor ability (α) parameters of the media nih.gov. The excited state is even more sensitive to these parameters, as well as the hydrogen bond acceptor ability (β) of the media nih.gov. The transition energy for both absorption and emission bands exhibits a linear correlation with the E(T30) polarity parameter nih.gov.
The fluorescence emission spectrum of Prodan in various solvents can sometimes be deconvoluted into two Gaussian bands nih.govnih.gov. The origin of these two bands has been a subject of discussion, with some interpretations suggesting they relate to emission from two independent excited states rather than solely from non-relaxed and solvent-relaxed states nih.gov. Both bands have been observed to display a red shift with increasing medium polarity nih.gov.
Quantum Yield and Fluorescence Brightness Analysis in Various Milieus
The fluorescence quantum yield (ΦF) of a fluorophore represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed mit.edumdpi.com. Fluorescence brightness, often considered in biological applications, is a product of the extinction coefficient and the quantum yield. For solvatochromic dyes like this compound, both quantum yield and brightness can be significantly influenced by the surrounding environment.
Environment-sensitive fluorophores generally exhibit a low quantum yield in aqueous solutions but become highly fluorescent in nonpolar solvents or when bound to hydrophobic sites in proteins or membranes nih.gov. This behavior is linked to the solvent relaxation dynamics around the excited-state dipole. In highly polar, protic solvents like water, non-radiative decay pathways, such as internal conversion or charge transfer quenching, can become more efficient, leading to a lower quantum yield. In less polar or more viscous environments, these non-radiative processes are often suppressed, resulting in a higher quantum yield.
While specific quantum yield data for this compound were not extensively found in the search results, studies on Prodan provide relevant context. For instance, a related environment-sensitive fluorophore, 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), showed a significant decrease in fluorescence quantum yield (Φ) from chloroform (B151607) (0.225) to water (0.002), a more than 100-fold decrease nih.gov. This highlights the sensitivity of such probes to local polarity and hydration nih.gov.
The brightness of Prodan can be limited by its absorption in the ultraviolet region (~360 nm), which can restrict its applications in cellular studies societechimiquedefrance.fr. Efforts to shift the absorbance to the red, for example, by creating benzo-analogues, have sometimes resulted in limited brightness due to low absorption coefficients societechimiquedefrance.fr.
Time-Resolved Fluorescence Spectroscopy of this compound
Time-resolved fluorescence spectroscopy provides insights into the dynamic processes that occur after a molecule is excited, including excited-state relaxation, energy transfer, and rotational diffusion.
Excited-State Dynamics and Fluorescence Lifetime Measurements
Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before emitting a photon mit.edumdpi.com. For molecules exhibiting excited-state intramolecular charge transfer and solvent relaxation, the fluorescence lifetime can be highly dependent on the environment. The excited-state dynamics of Prodan involve a rapid redistribution of electron density upon excitation, leading to a significant change in dipole moment societechimiquedefrance.frnih.govresearchgate.netconicet.gov.ar. The surrounding solvent molecules then reorient to stabilize this new excited-state charge distribution, a process known as solvent relaxation instras.com. This dynamic interaction with the solvent influences the excited-state energy landscape and, consequently, the fluorescence lifetime.
Studies on Prodan in homogeneous media have revealed multi-exponential fluorescence decays, suggesting the presence of different excited-state species or environments nih.gov. For example, in water, Prodan can exist as both monomers and aggregates, each exhibiting distinct fluorescence lifetimes nih.gov. The monomer has been reported to have two fluorescence lifetimes, approximately 2.27 ns and 0.65 ns, while the aggregate shows a longer lifetime of around 14.6 ns nih.gov.
In phospholipid vesicles, Prodan has been observed to partition between the water bulk and the lipid bilayer nih.govcore.ac.uk. Within the bilayer, Prodan can sense different microenvironments, including a more polar region near the interface and a less polar region within the hydrocarbon tails nih.gov. These different environments are characterized by distinct fluorescence lifetimes nih.gov. For instance, in large unilamellar vesicles (LUVs) of DOPC, Prodan in the polar microenvironment exhibited a lifetime of approximately 4 ns, while in the less polar region, the value was around 1.2 ns nih.gov. Prodan fluorescence decay in DPPC vesicles also showed two components, with the short-lifetime component being similar to that in water core.ac.uk.
The analysis of time-resolved emission spectra can reveal transient solvation dynamics, where the emission spectrum shifts over time as the solvent reorients around the excited-state dipole instras.com. This dynamic shift is indicative of the solvent relaxation process instras.com.
Rotational Dynamics and Anisotropy Decay Characterization
Fluorescence anisotropy decay measurements provide information about the rotational mobility of a fluorescent molecule. Upon excitation with polarized light, a population of molecules is selected that are oriented favorably with respect to the excitation polarization. These excited molecules then rotate during their excited-state lifetime. The fluorescence emitted by these rotating molecules becomes progressively depolarized over time. The rate of this depolarization is described by the rotational correlation time (or times, for anisotropic rotation), which is related to the size and shape of the molecule and the viscosity of its environment instras.comnih.gov.
For Prodan, studies on its rotational dynamics in various media have been conducted using time-resolved fluorescence anisotropy measurements researchgate.net. These studies can reveal insights into the microviscosity and heterogeneity of the environment in which Prodan resides researchgate.net. In room temperature ionic liquids, the rotational relaxation times of Prodan have been found to lie between the slip and stick boundary conditions, indicating complex interactions with the solvent researchgate.net. The rotational dynamics can be influenced not only by the bulk viscosity of the solvent but also by microenvironments and solute-solvent interactions researchgate.net. For example, in ionic liquids with longer alkyl chains, Prodan appears to locate mainly at the hydrophobic domain, which can create void space allowing for faster rotational relaxation researchgate.net.
Analysis of anisotropy decay profiles can provide rotational correlation times instras.com. For complex systems, such as those involving different environments or anisotropic rotation, the decay may be multi-exponential instras.comnih.gov. Enhanced resolution of rapid and complex anisotropy decays can be achieved by analyzing data from progressively quenched samples nih.gov.
Vibrational Spectroscopy (FTIR, Raman) of this compound
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide complementary information to fluorescence spectroscopy by probing the vibrational modes of a molecule. These modes are sensitive to the molecular structure and local environment. Deuteration, as in this compound, is expected to cause shifts in vibrational frequencies involving the deuterated positions due to the increased mass of deuterium (B1214612) compared to hydrogen.
FTIR spectroscopy measures the absorption of infrared light by a sample, corresponding to transitions between vibrational energy levels anton-paar.com. Specific functional groups within a molecule exhibit characteristic absorption bands in the infrared spectrum nih.gov. Changes in the position, intensity, and shape of these bands can provide information about molecular interactions, conformational changes, and the polarity of the environment. While direct FTIR spectra of this compound were not found, FTIR has been used to study the interaction of related compounds with lipid membranes, providing insights into structural changes in the membrane researchgate.netresearchgate.net. Attenuated Total Reflectance (ATR)-FTIR is a common technique for analyzing solid or liquid samples nih.govresearchgate.netresearchgate.net.
Raman spectroscopy is a scattering technique that probes molecular vibrations reddit.com. It is based on the inelastic scattering of light, where photons lose or gain energy by interacting with molecular vibrations reddit.com. Raman spectroscopy is particularly useful for studying nonpolar functional groups and vibrations that involve changes in polarizability reddit.com. It has advantages over IR spectroscopy in the presence of large volumes of water, as water is a weak Raman scatterer in many relevant regions nih.gov. Raman spectroscopy can provide information about intra- and intermolecular vibrations and can be used to study secondary structure in biological molecules nih.gov. Similar to FTIR, deuteration can lead to shifts in Raman bands involving the deuterated atoms nih.gov. While specific Raman spectra of this compound were not found, Raman spectroscopy has been applied to study molecular vibrations in various systems, including those involving deuterated compounds nih.govrice.edumdpi-res.comresearchgate.net.
Analysis of Deuterium Isotopic Effects on Vibrational Modes and Molecular Structure
Deuterium isotopic substitution, where hydrogen atoms are replaced by deuterium (²H) atoms, has a significant impact on the vibrational modes of a molecule due to the increased mass of deuterium compared to protium (B1232500) (¹H). This mass difference alters the reduced mass of the chemical bonds involving deuterium, which in turn affects the vibrational frequencies. According to the principles of vibrational spectroscopy, the vibrational frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ) of the vibrating system (ν ∝ √(k/μ)). Since the force constant (related to bond strength) is largely unaffected by isotopic substitution, an increase in reduced mass due to deuteration leads to a decrease in vibrational frequency, resulting in a downshift (lower wavenumber) in the observed spectral bands in techniques such as Infrared (IR) and Raman spectroscopy. researchgate.netscispace.com
For C-H bonds, the substitution of hydrogen with deuterium approximately doubles the reduced mass, leading to a significant decrease in the stretching frequencies. While the most pronounced effects are observed for the directly substituted bonds, isotopic substitution can also influence other vibrational modes throughout the molecule to a lesser extent. researchgate.net Analyzing these shifts provides valuable information about the coupling of vibrational modes and can assist in the assignment of specific bands to particular functional groups or molecular motions. Although the fundamental structural properties of the molecule are generally not altered by isotopic substitution within the Born-Oppenheimer approximation, the changes in vibrational frequencies reflect the altered dynamics of the molecule. scispace.com
Specific detailed research findings and data tables illustrating the deuterium isotopic effects on the vibrational modes and molecular structure of this compound were not found in the consulted literature.
Structural Insights from Specific Vibrational Signatures
Vibrational spectroscopy, encompassing IR and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds and functional groups within a molecule. Specific peaks or patterns in the vibrational spectrum correspond to distinct stretching, bending, or other modes of vibration. By analyzing the positions, intensities, and shapes of these bands, insights into the molecular structure, the presence of specific functional groups, and their local environment can be obtained. np-mrd.orgmagritek.com
For a molecule like Prodan, which contains a naphthalene (B1677914) ring, a carbonyl group, and a dimethylamino group, specific regions of the vibrational spectrum would typically be associated with the stretching and bending modes of the aromatic C-C and C-H bonds, the C=O stretch, and the C-N stretches and C-H bends of the methyl groups. Deuteration of specific positions within Prodan to form this compound would lead to predictable shifts in the vibrational bands associated with the deuterated sites and potentially influence coupled vibrations elsewhere in the molecule. Analysis of these altered spectral features in this compound, compared to non-deuterated Prodan, could provide more precise assignments of vibrational modes and offer detailed insights into the structural dynamics and coupling of different parts of the molecule.
Specific research findings detailing structural insights derived from the specific vibrational signatures of this compound were not found in the consulted literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules. While ¹H NMR is commonly used, the presence of deuterium in this compound allows for the application of ²H NMR spectroscopy, which offers unique advantages for studying deuterated systems. Deuterium (²H) is an isotope of hydrogen with a nuclear spin of I=1, which is different from the spin I=1/2 of protium (¹H). This difference in spin properties means that deuterium nuclei resonate at a different frequency compared to protons in an NMR experiment, effectively making the deuterium signals "invisible" in a standard ¹H NMR spectrum and vice versa. osti.gov
Structural Elucidation and Conformational Analysis via Deuterium Resonances
²H NMR spectroscopy can be directly used for structural elucidation of deuterated compounds. While ²H NMR generally provides broader signals and lower resolution compared to ¹H NMR due to the smaller magnetic dipole moment and the presence of a quadrupole moment for the deuterium nucleus, it can still provide valuable structural information. The chemical shifts of deuterium nuclei are similar to those of protons in analogous chemical environments, allowing for the assignment of signals to specific deuterated positions within the molecule.
Specific detailed research findings or data tables regarding the structural elucidation and conformational analysis of this compound using deuterium resonances were not found in the consulted literature.
Investigation of Molecular Dynamics and Interactions using Deuterium-Enhanced NMR
²H NMR is particularly well-suited for investigating molecular dynamics over a wide range of timescales. The lineshape of a ²H NMR signal is highly sensitive to the motion of the C-D bond vector relative to the applied magnetic field. In rigid environments, the signals are broad due to the full quadrupolar interaction. As the mobility of the C-D bond increases, the quadrupolar interaction is partially averaged, leading to narrower signals and characteristic lineshapes that can be analyzed to determine the nature and rate of molecular motions, such as rotations or diffusions.
Specific research findings detailing the investigation of molecular dynamics and interactions of this compound using deuterium-enhanced NMR were not found in the consulted literature.
Theoretical and Computational Investigations of Prodan D6 Photophysics
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are essential for determining the electronic structure of molecules in both their ground and excited states. ornl.govnorthwestern.edu These calculations provide valuable information about molecular geometries, charge distributions, and energy levels, which are critical for understanding photophysical processes.
Ground and Excited State Geometries and Dipole Moments
Quantum chemical calculations are widely used to determine the optimized geometries of molecules in their ground state (S₀) and various excited states (e.g., S₁, S₂). sobereva.comcaltech.edu For push-pull dyes like Prodan, these calculations often reveal significant changes in molecular geometry and charge distribution upon excitation due to intramolecular charge transfer. nih.govnih.govresearchgate.net The electric dipole moment, a measure of charge separation, is a key property calculated for both ground and excited states. nih.govnih.govresearchgate.net The difference between the excited-state and ground-state dipole moments is directly related to a molecule's sensitivity to solvent polarity, a phenomenon known as solvatochromism. nih.govunimi.itmdpi.com
Studies on Prodan have shown that its excited state possesses a significantly larger dipole moment compared to its ground state, often nearly double. nih.govmdpi.com This increase is attributed to the intramolecular charge transfer from the dimethylamino group (electron donor) to the propionyl group (electron acceptor) across the naphthalene (B1677914) core. nih.govmdpi.com Theoretical calculations using various methods, including Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2), have been employed to determine these dipole moments in vacuum and in different environments. nih.govnih.govresearchgate.net The calculated values can vary depending on the theoretical method and basis set used. nih.govresearchgate.net
Table 1: Representative Calculated Dipole Moments for Prodan (Theoretical Values)
| State | Environment | Method/Basis Set | Dipole Moment (Debye) | Source |
| Ground State | Vacuum | B3LYP | 5.8 - 6.1 | nih.govresearchgate.net |
| Ground State | Vacuum | MP2 | 5.8 - 6.1 | nih.govresearchgate.net |
| Excited State | Vacuum | π-π* Lb (S₁) | 11.4 | researchgate.net |
| Excited State | Vacuum | n-π* (S₂) | 1.5 | researchgate.net |
| Excited State | Vacuum | π-π* La | 5.7 | researchgate.net |
Optimized geometries in the excited state can differ from the ground state due to the charge redistribution and associated changes in bond lengths and angles. researchgate.net These geometric changes can influence the molecule's interaction with its environment and its relaxation pathways.
Elucidation of Intramolecular Charge Transfer (ICT) Mechanisms (e.g., PICT, TICT)
The photophysics of push-pull dyes like Prodan are often governed by intramolecular charge transfer (ICT) processes. nih.govunimi.itmdpi.com Upon excitation, electron density shifts from the donor moiety to the acceptor moiety, creating a charge-separated excited state. nih.govunimi.it The nature of this ICT state and the mechanisms by which it is formed and relaxes are crucial for understanding the molecule's fluorescence properties and environmental sensitivity.
Two primary models are often discussed for ICT states in flexible molecules: Planar Intramolecular Charge Transfer (PICT) and Twisted Intramolecular Charge Transfer (TICT). nih.govossila.com In the PICT model, the molecule maintains a relatively planar conformation in the excited state, with charge transfer occurring across the conjugated system. nih.govossila.com In the TICT model, rotation around a single bond, typically connecting the donor group to the rest of the molecule, leads to a twisted conformation where the donor and acceptor π-systems are decoupled. nih.govossila.com This twisting can result in a highly polar, non-emissive or weakly emissive state. nih.govossila.com
For Prodan, there has been debate regarding the nature of its emissive ICT state. nih.gov While some studies initially suggested a TICT state, theoretical calculations and studies on constrained Prodan derivatives tend to support a PICT excited state as the primary emissive species. nih.govmdpi.com These studies indicate that emission likely arises from a planar excited state where significant charge transfer has occurred without substantial twisting of the dimethylamino or propionyl groups. nih.govmdpi.com
Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in characterizing the electronic transitions and the nature of the excited states, helping to distinguish between LE, PICT, and TICT states. acs.orgdbc.wroc.plnih.govmdpi.com By analyzing the changes in electron density and molecular geometry upon excitation, researchers can gain insights into the ICT mechanism.
Molecular Dynamics Simulations of Prodan-d6 in Complex Environments
Molecular dynamics (MD) simulations are powerful tools for studying the behavior of molecules in complex environments, such as solutions or biological membranes, over time. iaanalysis.com These simulations provide dynamic information about the interactions between the solute (this compound) and its surroundings, which is essential for understanding environmentally sensitive photophysics.
Solvent Reorganization Dynamics and Solvation Shell Interactions
When a molecule undergoes a change in its charge distribution upon excitation, as is the case with this compound due to ICT, the surrounding solvent molecules must reorient to accommodate the new charge distribution. unimi.itscispace.com This process, known as solvent reorganization, plays a significant role in stabilizing the excited state and influences the emission properties, including the Stokes shift. unimi.itscispace.com
MD simulations can model the dynamic response of the solvent to the excited-state charge distribution of this compound. scispace.comnih.gov By tracking the positions and orientations of solvent molecules around the probe, researchers can analyze the solvation shell structure and its evolution following excitation. mdanalysis.orgnih.govchemrxiv.org This includes studying the dynamics of solvent molecule reorientation and exchange between the solvation shell and the bulk solvent. nih.govrsc.org
The interactions between this compound and the molecules in its solvation shell, such as hydrogen bonding or electrostatic interactions, can be explicitly modeled in MD simulations. rsc.orgmpg.de These interactions are crucial for understanding how the environment stabilizes the excited state and affects the fluorescence lifetime and quantum yield.
Probe-Environment Interaction Modeling at the Molecular Level
MD simulations allow for the detailed modeling of the interactions between this compound and its environment at the atomic or molecular level. wikipedia.org This is particularly important when this compound is used as a probe in heterogeneous environments like cell membranes or protein binding pockets. wikipedia.orgcenmed.com
Simulations can provide insights into:
The location and orientation of this compound within a membrane bilayer. wikipedia.org
The specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and surrounding lipids or amino acid residues. mpg.de
The influence of the environment's physical state (e.g., membrane fluidity or protein conformation) on the probe's conformation and photophysics. wikipedia.org
By simulating these interactions, researchers can gain a molecular-level understanding of how the environment affects the excited-state dynamics and fluorescence properties of this compound, explaining its utility as an environmental probe. wikipedia.orgcenmed.com
Theoretical Modeling of Deuterium (B1214612) Isotopic Effects on Photophysical and Spectroscopic Processes
Deuterium isotopic substitution can influence the photophysical and spectroscopic properties of molecules. energy.govosti.gov The difference in mass between hydrogen and deuterium affects the vibrational frequencies of the molecule. osti.govmdpi.com These changes in vibrational modes can impact non-radiative decay rates, potentially leading to deuterium isotope effects on fluorescence quantum yields and lifetimes. osti.gov
Theoretical modeling can be used to investigate these deuterium isotopic effects in this compound. By calculating the vibrational frequencies of Prodan and this compound, researchers can assess how deuteration affects the zero-point energy and the coupling between electronic and vibrational states, which is important for non-radiative transitions. mdpi.comresearchgate.net
Theoretical studies on deuterium isotope effects in other molecular systems have shown that they can influence various processes, including electronic relaxation, acid-base equilibria, and reaction rates. energy.govosti.govmdpi.comresearchgate.netnih.gov For this compound, theoretical modeling can help to:
Predict the changes in vibrational spectra upon deuteration.
Estimate the impact of deuteration on internal conversion and intersystem crossing rates.
Explain any observed differences in fluorescence properties between Prodan and this compound.
While specific theoretical studies focused solely on the deuterium isotopic effects on Prodan's photophysics were not prominently found in the search results, the general principles of theoretical modeling of isotopic effects on spectroscopic properties and relaxation processes are well-established. osti.govmdpi.comrsc.org Applying these principles to this compound would involve calculating and comparing the relevant parameters for the deuterated and non-deuterated species.
Applications of Prodan D6 in Academic Research Methodologies
Membrane Biophysics Studies
Prodan is a fluorescent dye derived from naphthalene (B1677914) that serves as a membrane probe with environment-sensitive coloration wikipedia.org. It is concentrated at the surface of the membrane, with some degree of penetration wikipedia.org. Its excited-state relaxation is sensitive to the polarity of its environment, including the physical state of surrounding phospholipids (B1166683) wikipedia.org. This sensitivity makes it useful for exploring coexisting lipid domains, detecting non-bilayer lipid phases, and mapping membrane structure changes wikipedia.org.
Prodan's fluorescence spectral features are sensitive to the polarity of the environment, exhibiting a relevant shift due to the dipolar relaxation phenomenon. This property allows researchers to investigate polarity variations within lipid bilayers. Prodan is particularly sensitive to polarity variations occurring closer to the bilayer surface compared to probes like Laurdan. The excited-state relaxation of Prodan in membranes depends on the number of surrounding water molecules, increasing with membrane hydration levels. This sensitivity enables the use of Prodan to assess the hydration profile of lipid bilayers. Studies have shown that the solvent-dependent shifts of Prodan's fluorescence spectrum are due to a charge-transfer in its excited state and specific hydrogen-bonding interactions with protic solvents.
Prodan is sensitive to membrane phase transitions and other alterations to membrane fluidity, such as the penetration of water. The shape of the Prodan emission spectrum can detect both liquid-solid and order-disorder transitions in lipid bilayers. Prodan partitions more strongly into liquid phases compared to solid phases. At low temperatures, when phospholipids are in the solid-ordered (So) phase, the Prodan spectrum can show peaks representing both membrane-partitioned and free aqueous probe. As the temperature increases and the lipids transition to the liquid-crystalline (Lα) phase, these peaks can be replaced by an intermediate peak, and the spectral peak corresponding to membrane-bound Prodan displays a red-shift due to the solvent relaxation phenomenon. This sensitivity to phase state and packing allows Prodan to be used to characterize membrane fluidity and phase transition dynamics.
Prodan is typically concentrated at the surface of the membrane, with some degree of penetration into the bilayer wikipedia.org. Its location and orientation within the lipid bilayer are crucial for interpreting its fluorescence signals. Studies using techniques like fluorescence spectroscopy investigate the partitioning of Prodan between water and phospholipid phases. The partition coefficient of Prodan between the membrane and water depends on the phase state of the bilayer. Compared to probes with longer acyl chains, like Laurdan, Prodan, with its shorter 3-carbon acyl chain, may have a less defined location within the membrane. Understanding the precise location and orientation of Prodan-d6 within different membrane environments is essential for accurate interpretation of polarity and fluidity measurements.
Prodan's sensitivity to membrane properties makes it suitable for analyzing the influence of exogenous agents on membrane structure and dynamics. Changes in membrane fluidity, polarity, or phase behavior induced by the presence of various molecules can be detected through alterations in Prodan's fluorescence characteristics. For example, the presence of cholesterol can influence Prodan partitioning and the spacing among phospholipids, affecting its spectral properties. Studies investigating the role of the phospholipid bilayer in the uptake of exogenous molecules, such as resveratrol, highlight the importance of lipid composition in membrane fluidity and the influence of circulating molecules as carriers. Prodan can be used as a probe to monitor these changes in membrane properties caused by interactions with exogenous agents.
Investigation of this compound Location and Orientation within Lipid Bilayers
Protein and Biomolecular Environment Probing
Beyond membrane studies, Prodan is also used as a non-covalently bonding probe for proteins wikipedia.org. Its environment-sensitive fluorescence allows it to report on the physicochemical properties of its immediate surroundings, making it valuable for probing protein and biomolecular environments.
Environment-sensitive fluorescent dyes like Prodan are utilized to monitor biomolecular interactions by sensing environment changes at a labeled site. These dyes become highly fluorescent in nonpolar solvents or when bound to hydrophobic sites in proteins. Prodan is regarded as a suitable method to determine the surface hydrophobicity of proteins. Hydrophobic pockets within proteins are crucial for ligand binding and function. Prodan can be used to probe these hydrophobic regions and characterize the environment of ligand binding sites. Changes in the probe's fluorescence upon binding to a protein can indicate a decrease in polarity and/or hydrogen-bond donor ability in the probe's environment, providing insights into the nature of the binding site. Studies have applied Prodan to measure the surface hydrophobicity of proteins interacting with other molecules, such as polysaccharides. The increase in hydrophobicity, as detected by Prodan fluorescence, can indicate changes in protein unfolding or interactions.
Monitoring Protein-Ligand and Protein-Membrane Interactions
Environment-sensitive fluorescent dyes are employed to monitor biomolecular interactions by sensing changes in the environment at the labeled site. wikipedia.org This approach offers an alternative to techniques like fluorescence anisotropy, especially in cases where the mobility changes upon binding are limited. wikipedia.org Prodan derivatives have been applied to study protein-protein interactions and protein conformational transitions. wikipedia.org Short peptides labeled with these dyes have been successfully used to investigate phosphorylation-dependent peptide-protein interactions and peptide binding to proteins. wikipedia.org
In the context of protein-membrane interactions, fluorescent probes like Prodan are valuable due to their ability to partition into membranes and report on the membrane's properties. wikipedia.orgnih.gov The sensitivity of Prodan's fluorescence to the polarity and physical state of the surrounding phospholipids allows researchers to explore coexisting lipid domains, detect non-bilayer lipid phases, and map membrane structure changes. wikipedia.org Studies have utilized supported natural membranes on microspheres as a tool for protein-membrane interaction studies, a methodology where fluorescent probes can potentially be integrated to gain further insights. uni-freiburg.de While NMR is a powerful tool for monitoring protein-ligand interactions in human cells, requiring high cell density bioreactors for real-time quantitative analysis, fluorescent probes offer complementary approaches, often with different sensitivities and spatial resolution. wikidata.orgfishersci.nopubcompare.ai The interaction between proteins and the lipid bilayer is fundamental to many biological processes, and probes that can report on the local environment at the protein-membrane interface are crucial for understanding these interactions. fishersci.be Membrane localization of proteins can significantly increase their effective concentration, thereby driving protein assembly, a process that can be indirectly monitored by probes sensitive to the resulting environmental changes. citeab.com
Studies in Self-Assembling Systems (e.g., Micelles, Vesicles, Hydrogels)
Self-assembling systems like micelles, vesicles, and hydrogels create diverse microenvironments that are challenging to characterize. Prodan and similar environment-sensitive probes are useful for studying the structure and dynamics of these systems by reporting on the polarity and other properties of the different domains formed. wikidata.orgfishersci.casigmaaldrich.comrevvity.com
Hydrogels, particularly those containing hydrophobic domains or nanodomains like micelles, are of significant interest for applications such as drug delivery. These materials possess both hydrophilic and hydrophobic microenvironments, enabling the encapsulation of diverse molecules. Environment-sensitive probes can be incorporated into these systems to investigate the distribution of different regions, the encapsulation efficiency, and the release mechanisms. The behavior of surfactant molecules and the diffusion of micelles within the hydrogel matrix can be analyzed using techniques that are sensitive to the local environment. Polymerization-induced self-assembly (PISA) is a strategy used to produce controlled nanostructures in solution, and understanding the behavior of these self-assembled structures, potentially through the use of environmental probes, is vital for their application. revvity.com Carbohydrate-based self-assembling systems also form organized nanostructures, and fluorescent probes can aid in understanding their assembly mechanisms and properties.
Development and Refinement of Polarity Sensing Methodologies
The development and refinement of methodologies for sensing and quantifying microenvironmental polarity are key applications of environment-sensitive fluorescent probes. labsolu.canih.govnih.govnih.govsigmaaldrich.com Prodan's significant solvatochromism, where its fluorescence emission wavelength shifts dramatically with changes in solvent polarity, makes it an archetypal probe for this purpose. nih.govwikipedia.org
Quantitative Determination of Microenvironmental Polarity Parameters
Environment-sensitive fluorophores display sensitivity to the polarity of the local environment, making them particularly useful for quantitative determination of microenvironmental polarity parameters. The solvent-dependent shifts of Prodan's fluorescence spectrum are due to a charge-transfer in its excited state, which is stabilized by the reorientation of surrounding solvent dipoles. labsolu.canih.gov Solvents with higher polarity stabilize the excited state better, leading to longer-wavelength emission. nih.gov This relationship between emission wavelength and polarity allows for the development of polarity scales and the quantitative characterization of different microenvironments. While simple models can be used for homogeneous environments, the complexity of biological systems requires more sophisticated approaches. Studies using probes like Prodan have assessed the properties of complex systems, such as the interpenetrating polymer network in silicone hydrogel contact lenses, by evaluating the polarity of different regions.
Mapping of Heterogeneous Microenvironments in Complex Systems
Complex systems, particularly biological ones, often feature heterogeneous microenvironments with varying polarity. Mapping these different regions is crucial for understanding the processes occurring within them. labsolu.ca Environment-sensitive probes, including Prodan and related dyes like Nile Red, can be used to map the polarity of multicompartment nanostructures. Methods involving the deconvolution of complex emission spectra and spectrally resolved analysis of FRET between different solvatochromic dyes allow for obtaining detailed, quantitative information on heterogeneous polarity and correlating polarities in space. This "nanopolarity mapping" can reveal the coexistence of a rich variety of environments within nanometer distances. Fluorescent derivatives of fatty acids have also been used to investigate the compartmentalization of molecules in cellular environments, revealing preferences for regions with different microviscosity and allowing for the monitoring of events like lipophagy.
Future Directions and Emerging Research Avenues for Prodan D6
Development of Next-Generation Deuterated Naphthalene (B1677914) Probes with Enhanced Performance
The development of next-generation deuterated naphthalene probes builds upon the understanding of how deuterium (B1214612) substitution influences the photophysical properties of fluorophores. Deuteration, the replacement of hydrogen atoms with deuterium, can affect the vibrational modes and hydrogen bonding within a molecule and its environment, leading to altered optical properties rsc.org. This effect can be particularly pronounced in luminescent materials, where it can reduce non-radiative decay processes, thereby enhancing optical performance rsc.org.
Research into deuterated probes has shown that substituting hydrogen with deuterium can lead to enhanced fluorescence quantum yields and increased photostability researchgate.netacs.org. For instance, studies on various fluorescent dyes have demonstrated that fluorescence quantum yield and excited-state lifetime can be significantly larger in deuterated solvents compared to their protonated counterparts rsc.org. The enhancement in photoluminescence intensity in deuterated water (D2O) has been observed across a range of fluorescent dyes, with reported increases varying between 30-70% researchgate.net. This enhancement is attributed to the reduction of energy transfer from excited fluorophores to the solvent molecules (like H2O) due to the lower vibrational modes of deuterium atoms rsc.orgresearchgate.net.
Future research in this area could focus on the rational design of deuterated naphthalene probes with tailored properties. This involves strategically placing deuterium atoms within the probe structure to optimize specific characteristics such as emission wavelength, sensitivity to environmental changes, and resistance to photobleaching. Understanding the precise mechanisms by which deuteration influences excited-state dynamics, including twisted internal charge transfer (TICT) processes, is crucial for this rational design acs.org. By fine-tuning the molecular structure and the extent and position of deuteration, probes with significantly enhanced brightness, stability, and specificity for various analytes or cellular environments could be developed.
Integration of Prodan-d6 with Advanced Imaging Techniques (e.g., super-resolution microscopy for cellular studies)
The integration of this compound with advanced imaging techniques, particularly super-resolution microscopy, represents a promising future direction for cellular studies. Super-resolution microscopy techniques bypass the diffraction limit of light, allowing for the visualization of subcellular structures and processes with unprecedented detail, often down to the nanoscale (20-150 nm resolution, with some techniques reaching sub-nanometer resolution) researchgate.netbruker.comnih.gov.
Fluorescent probes are essential tools for these techniques, providing the necessary contrast and signal to visualize specific molecules and structures within living cells researchgate.netepfl.ch. This compound's enhanced photostability and potentially altered photophysical properties due to deuteration could make it a valuable probe for super-resolution microscopy. Increased photostability is critical for techniques like STED or SMLM, which often involve high illumination intensities and repeated excitation cycles that can lead to rapid photobleaching of conventional fluorophores researchgate.net.
The sensitivity of this compound to its environment, a characteristic of its non-deuterated counterpart Prodan, could also be leveraged in super-resolution imaging to study localized environmental changes within complex cellular architectures. By integrating this compound into labeling strategies for specific cellular components, researchers could gain nanoscale insights into parameters such as membrane fluidity, protein conformation, or the polarity of microenvironments within organelles.
Future research will involve conjugating this compound or next-generation deuterated naphthalene probes to biomolecules or cellular structures and optimizing imaging protocols for various super-resolution modalities. This could enable detailed studies of dynamic cellular processes, molecular interactions, and the nanoscale organization of cellular components with improved signal-to-noise ratios and reduced phototoxicity compared to conventional probes.
Mechanistic Refinements of Environment-Sensitive Fluorescence through Deuteration
A key area for future research involves refining the mechanistic understanding of how deuteration influences the environment-sensitive fluorescence of probes like this compound. Prodan's fluorescence is highly sensitive to the polarity and viscosity of its surroundings due to the intramolecular charge transfer (ICT) process upon excitation mdpi.com. Deuteration can impact this process and the subsequent relaxation pathways.
Studies have indicated that deuteration can affect non-radiative decay processes, which compete with fluorescence emission rsc.orgresearchgate.net. Specifically, the lower vibrational frequencies of C-D bonds compared to C-H bonds can reduce the efficiency of non-radiative pathways that involve vibrational relaxation, leading to an increased fluorescence quantum yield rsc.orgresearchgate.net. This deuterium isotope effect on fluorescence has been observed in various systems acs.orgrsc.org.
Further research is needed to fully elucidate the specific mechanisms by which deuteration in this compound modulates its environment sensitivity. This could involve detailed spectroscopic studies, including time-resolved fluorescence measurements, to understand the excited-state dynamics, solvent interactions, and the role of vibrational modes. Computational studies, such as Density Functional Theory (DFT) calculations, can provide theoretical insights into how deuteration affects the electronic structure, charge distribution, and potential energy surfaces of the probe in different environments rsc.org.
By gaining a deeper mechanistic understanding, researchers can design even more sophisticated deuterated probes with finely tuned environment sensitivity. This could lead to the development of probes capable of reporting on subtle changes in cellular microenvironments, such as lipid packing in membranes, protein-ligand interactions, or the presence of specific ions, with enhanced accuracy and sensitivity.
Exploration of Novel Applications in Materials Science and Nanoscience for Environmental Sensing
The unique fluorescence properties of this compound and future deuterated naphthalene probes also present significant opportunities for exploration in materials science and nanoscience, particularly for environmental sensing applications. Fluorescent probes are increasingly being integrated into sensor platforms for detecting various environmental contaminants and monitoring environmental conditions nih.govrsc.orgmdpi.com.
In materials science, this compound could be incorporated into responsive materials, such as polymers, hydrogels, or sol-gels, to create smart sensing platforms. The environment-sensitive fluorescence of this compound could allow these materials to change their fluorescence properties in response to changes in local polarity, pH, or the presence of specific molecules in the environment. Deuteration could offer advantages in terms of probe stability within these materials and potentially enhance the sensitivity or response time of the sensor.
In nanoscience, this compound could be integrated with nanomaterials, such as nanoparticles, nanowires, or metal-organic frameworks (MOFs), to develop highly sensitive and selective nanosensors nih.govrsc.orgbirmingham.ac.uk. Nanomaterials offer high surface area-to-volume ratios and unique optical or electronic properties that can be coupled with the fluorescence of this compound to create novel sensing mechanisms birmingham.ac.uksoton.ac.uk. For example, this compound could be used as a reporter molecule in surface-enhanced fluorescence (SEF) applications on plasmonic nanoparticles or integrated into the pores of MOFs to sense specific gases or liquids soton.ac.uk.
Q & A
Q. What are the critical photophysical properties of Prodan-d6, and how do they differ from non-deuterated Prodan?
this compound’s deuterium substitution primarily impacts its fluorescence quantum yield, emission wavelength, and solvent sensitivity compared to Prodan. Researchers should use time-resolved fluorescence spectroscopy and solvent polarity titration to quantify differences. For example, deuterium’s isotopic effect reduces vibrational quenching, potentially enhancing fluorescence lifetime in hydrophobic environments .
Q. Which analytical techniques are most effective for characterizing this compound in lipid bilayer studies?
Fluorescence anisotropy, confocal microscopy, and Förster resonance energy transfer (FRET) are standard methods. Ensure calibration against deuterium-free controls to isolate isotopic effects. Data should include solvent polarity indices (e.g., ET(30) scale) and membrane phase transition temperatures .
Q. How does this compound’s deuterium labeling influence its partitioning in heterogeneous membrane systems?
Deuterium alters hydrophobicity and hydrogen-bonding interactions. Use phase-separated lipid vesicles (e.g., DOPC/DPPC mixtures) and measure partitioning coefficients via fluorescence intensity ratios. Compare results with molecular dynamics simulations to validate experimental observations .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported fluorescence lifetime data across different lipid compositions?
Contradictions often arise from unaccounted variables like membrane curvature, pH, or trace impurities. Adopt a systematic approach:
Q. What experimental designs optimize the detection of this compound’s microenvironment sensitivity in live-cell imaging?
To minimize photobleaching and cellular autofluorescence:
- Use two-photon microscopy with tunable excitation wavelengths.
- Incorporate ratiometric probes (e.g., Laurdan) for parallel polarity measurements.
- Document metadata rigorously (e.g., temperature, cell cycle stage) to ensure reproducibility .
Q. How can isotopic purity of this compound be validated to prevent artifacts in fluorescence correlation spectroscopy (FCS)?
Perform mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm >98% deuterium incorporation. For FCS, compare autocorrelation curves with non-deuterated Prodan under identical conditions. Purity thresholds must align with instrument sensitivity limits to avoid false interpretations .
Q. What methodological strategies address this compound’s limited solubility in aqueous buffers for in vitro studies?
- Pre-dissolve this compound in DMSO (<0.1% final concentration) and titrate into buffer-lipid mixtures.
- Monitor aggregation via dynamic light scattering (DLS).
- Alternative: Use cyclodextrin encapsulation to enhance aqueous dispersion without altering fluorescence properties .
Methodological Frameworks
Q. How should researchers structure a hypothesis-testing workflow for this compound’s interactions with cholesterol-rich membranes?
Align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
Q. What statistical approaches are recommended for analyzing this compound’s fluorescence quenching data in multi-component systems?
Apply global fitting algorithms (e.g., maximum entropy method) to deconvolute contributions from static and dynamic quenching. Validate models using synthetic datasets to avoid overfitting .
Data Integrity & Reproducibility
Q. How can metadata documentation for this compound experiments adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles?
Record:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
